(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C23H33N3O6 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods : Research has demonstrated innovative synthesis methods for pyrrolopyridine and pyrrolidine derivatives, highlighting their importance as intermediates in the development of various heterocyclic compounds. For instance, a novel synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system via Dieckmann condensation showcases the utility of pyrrolidine derivatives in creating complex heterocyclic structures (Koriatopoulou, Karousis, & Varvounis, 2008).
Antimicrobial and Pharmacological Activities : Derivatives of pyrrolidine have been synthesized with varying functional groups, leading to compounds with potential antimicrobial activities. For example, pyrrolopyridine analogs have shown antibacterial activity in vitro, indicating the potential for these compounds in developing new antimicrobial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Applications in Medicinal Chemistry
Cholinesterase Inhibitors : Proline-based carbamates, including some that may structurally resemble the query compound, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies highlight the relevance of pyrrolidine derivatives in designing new treatments for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Pizova, Havelkova, Štěpánková, et al., 2017).
Analgesic Properties : Alterations in the structure of pyrido[1,2-a]pyrimidine derivatives have been explored to enhance their analgesic properties. This research illustrates the potential of modifying pyrrolidine derivatives to increase their biological activity and develop new analgesic drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Properties
IUPAC Name |
benzyl 2-[[1-[(2-ethoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O6/c1-4-31-20(27)14-24-21(28)18(13-16(2)3)25-22(29)19-11-8-12-26(19)23(30)32-15-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15H2,1-3H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHICUTZYMBRBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999050 | |
Record name | 1-[(Benzyloxy)carbonyl]-N-{1-[(2-ethoxy-2-oxoethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90999050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-82-9 | |
Record name | Ethyl 1-((benzyloxy)carbonyl)prolylleucylglycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89247 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Benzyloxy)carbonyl]-N-{1-[(2-ethoxy-2-oxoethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90999050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the enzymatic synthesis of Z-Pro-Leu-Gly-OEt noteworthy compared to traditional chemical synthesis methods?
A: The research highlights the advantages of using enzymes like thermolysin and α-chymotrypsin for synthesizing peptides like Z-Pro-Leu-Gly-OEt. [, ] Enzymatic synthesis offers several benefits over traditional chemical methods:
- High selectivity: Enzymes exhibit high substrate specificity, leading to cleaner reactions with fewer byproducts and easier purification. [, ]
Q2: What key factors were investigated to optimize the enzymatic synthesis of Z-Pro-Leu-Gly-OEt?
A: The research meticulously explores various reaction parameters to achieve optimal yields for Z-Pro-Leu-Gly-OEt: [, ]
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